4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid (4-DHB) is a phenolic acid with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 130-132°C. 4-DHB is a derivative of hydroxybenzoic acid, a type of organic compound found in plants and other natural sources. 4-DHB is also known as p-dimethoxybenzoic acid, 4-dimethoxybenzoic acid, or 4-DMBA.
Scientific Research Applications
4-DHB has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. It is also used in the synthesis of pharmaceuticals and other compounds. 4-DHB has been studied as a potential treatment for cancer, as an antioxidant, and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-DHB is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DHB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-DHB has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-DHB in laboratory experiments is its availability and low cost. It is a widely available reagent and is relatively inexpensive. However, it is not approved for human or animal use, so it should not be used in experiments involving living organisms. In addition, it is a relatively unstable compound and must be stored in an airtight container in a cool, dry place.
Future Directions
There are many potential future directions for research involving 4-DHB. It could be studied further as a potential treatment for cancer and other diseases. It could also be studied as a potential antioxidant and anti-inflammatory agent. In addition, its potential applications in the synthesis of pharmaceuticals and other compounds could be explored. Finally, its potential for use in the synthesis of polymers could be investigated.
Synthesis Methods
4-DHB can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,5-dimethoxy-2-hydroxybenzaldehyde. This is then reacted with sodium hydroxide to form 4-DHB.
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMNEJCPAYOIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690863 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-85-1 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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